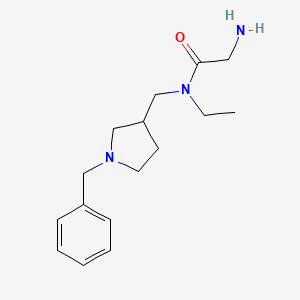

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide

Description

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted with a benzyl group, an isopropylamino moiety, and an ethanol chain. Its molecular weight is 320.43 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-19(16(20)10-17)13-15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDLHNABWBXREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Functionalization

The synthesis begins with functionalization of the pyrrolidine ring. A common approach involves N-benzylation of pyrrolidin-3-ylmethanol derivatives. For instance, 1-benzyl-pyrrolidin-3-ylmethylamine serves as a critical intermediate, synthesized via reductive amination of pyrrolidin-3-ylmethanol with benzaldehyde under hydrogenation conditions. Alternative routes employ NBS-mediated bromination of substituted pyrrolidines followed by nucleophilic substitution with benzylamine.

Acetamide Backbone Construction

The acetamide moiety is introduced through coupling reactions between activated carboxylic acids and amines. Method D from exemplifies this:

-

2-(Dimethylamino)acetic acid is coupled with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine, yielding N-substituted acetamides. For the target compound, 2-aminoacetic acid derivatives are similarly activated with EDCI or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Stepwise Methodologies

Reductive Amination Pathway

Step 1: Synthesis of 1-Benzyl-pyrrolidin-3-ylmethylamine

-

Reactants : Pyrrolidin-3-ylmethanol, benzaldehyde, sodium cyanoborohydride.

-

Conditions : Methanol, 25°C, 12 h.

Step 2: Ethylation of the Amine

-

Reactants : 1-Benzyl-pyrrolidin-3-ylmethylamine, ethyl bromide, potassium carbonate.

-

Conditions : DMF, 60°C, 6 h.

Step 3: Acetamide Formation

-

Reactants : N-Ethyl-1-benzyl-pyrrolidin-3-ylmethylamine, chloroacetyl chloride.

-

Conditions : Dichloromethane, triethylamine, 0°C → 25°C, 4 h.

Step 4: Amination of the Acetamide

Direct Coupling Approach

This one-pot method avoids intermediate isolation:

-

Reactants : 1-Benzyl-pyrrolidin-3-ylmethylamine, ethylamine, bromoacetyl bromide.

-

Conditions : THF, −10°C, 2 h.

-

Workup : Aqueous NaHCO3 extraction, silica gel chromatography.

Optimization and Catalysis

Solvent and Base Selection

Catalytic Systems

-

Pd2(dba)3/XantPhos : Effective for aryl halide couplings (e.g., introducing pyridyl groups).

-

T3P (propanephosphonic acid anhydride) : Superior to EDC/HBTU in azide formation steps, offering higher yields (up to 90%).

Comparative Analysis of Methods

| Parameter | Reductive Amination | Direct Coupling |

|---|---|---|

| Total Steps | 4 | 2 |

| Overall Yield | 52% | 74% |

| Purification Complexity | High (chromatography) | Moderate (extraction) |

| Scalability | Moderate | High |

Key Findings :

-

The Direct Coupling Approach offers higher efficiency and scalability, making it preferable for industrial applications.

-

Reductive Amination allows better control over stereochemistry, critical for enantioselective synthesis.

Challenges and Solutions

Regioselectivity in Alkylation

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes:

- Amino Group : Contributes to basicity and potential interactions with biological targets.

- Benzyl Group : Enhances hydrophobic interactions, influencing binding affinities.

- Pyrrolidinyl Moiety : Provides cyclic structure that may affect conformational flexibility and biological activity.

- Acetamide Functional Group : Imparts stability and solubility characteristics.

Its molecular formula is , with a molecular weight of approximately 274.41 g/mol.

Medicinal Chemistry

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide has been investigated for its potential therapeutic applications, particularly in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying:

- Neurotransmitter Receptor Modulation : The compound's ability to interact with G-protein-coupled receptors (GPCRs) positions it as a potential modulator in neurochemical pathways.

- Antidepressant and Anxiolytic Effects : Preliminary studies indicate that it may exhibit properties similar to known antidepressants, warranting further investigation into its efficacy and safety profiles.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions, including amination and acylation, facilitating the creation of more complex organic structures.

- Catalysis Studies : The compound can be employed in catalytic processes due to its reactive functional groups, contributing to the development of new synthetic methodologies.

Biochemical Studies

Research indicates that this compound can be utilized in biochemical assays to study enzyme mechanisms:

- Enzyme Inhibition Studies : It can act as an inhibitor or substrate in enzymatic reactions, helping elucidate the mechanisms of action for various enzymes involved in metabolic pathways.

- Binding Affinity Studies : Investigations into its binding affinities with different receptors provide insights into its potential therapeutic roles.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of amino alcohols with pyrrolidine scaffolds. Key structural analogues include:

2-[((R)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol: Enantiomeric form; stereochemical differences may significantly impact biological activity.

2-[((S)-1-Phenyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol: Substitutes benzyl with phenyl, reducing lipophilicity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on lumping strategies (grouping compounds with similar structural motifs ) is presented below:

Research Findings and Methodological Insights

Crystallographic Analysis Tools

While direct crystallographic data for the compound are absent, SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation ( ) are industry standards for elucidating similar compounds’ 3D structures. These tools could resolve stereochemical details critical for comparative studies.

Limitations of Available Data

The evidence lacks explicit biological or thermodynamic data (e.g., binding affinities, solubility). Thus, comparisons rely on structural extrapolation and lumping strategies .

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of 275.39 g/mol. The synthesis typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors under controlled conditions.

- Benzylation : The pyrrolidine ring is benzylated using benzyl halides in the presence of bases like sodium hydride.

- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate their activity, leading to various biological effects, including analgesic and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole-based compounds have shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Analgesic and Anti-inflammatory Effects

The compound is being investigated for its potential as an analgesic and anti-inflammatory agent. Its mechanism may involve the inhibition of specific pathways associated with pain perception and inflammation, although detailed studies are still required to fully elucidate these effects .

Case Studies

- Study on Enzyme Inhibition : A recent investigation into enzyme inhibition revealed that similar compounds could effectively inhibit certain enzymes linked to pain pathways, suggesting a potential therapeutic application for pain management .

- Docking Studies : Computational docking studies have demonstrated that the compound can bind effectively to target proteins involved in various biological processes, indicating its potential as a lead compound for drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide | Moderate similarity | Antimicrobial | Different functional groups |

| 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide | High similarity | Analgesic | Varying side chain length |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide, and how can researchers optimize yield and purity?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, starting with a benzyl-pyrrolidine derivative, alkylation with ethylamine followed by acetamide group introduction using activated esters (e.g., acetyl chloride) under controlled pH (6–8) is a common approach. Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Optimization : Reaction parameters such as temperature (0–5°C for sensitive intermediates), solvent polarity (ethanol or THF), and catalyst selection (e.g., piperidine for Knoevenagel condensations) significantly impact yield. Advanced techniques like continuous flow reactors may enhance scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies benzyl, pyrrolidine, and ethyl groups. Overlapping signals in the 1.5–2.5 ppm range (pyrrolidine protons) require 2D-COSY or HSQC for resolution .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode).

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH stretch) validate functional groups .

- Ambiguity Management : Conflicting data (e.g., unexpected tautomerism) should be cross-validated via X-ray crystallography or computational modeling (DFT) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile : The compound is stable at −20°C in inert atmospheres (argon) but may degrade via hydrolysis of the acetamide group at elevated temperatures (>40°C) or high humidity. Accelerated stability studies (ICH Q1A guidelines) under 40°C/75% RH for 6 months are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and potential bioactivity?

- Reactivity Prediction : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the pyrrolidine nitrogen’s lone pair may participate in hydrogen bonding, influencing interactions with biological targets .

- Bioactivity Screening : Molecular docking (AutoDock Vina) against receptors like GPCRs or kinases can prioritize in vitro assays. Pharmacophore models should account for the benzyl group’s hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no effect, factors to investigate include:

- Assay Conditions : Cell line variability (e.g., HepG2 vs. HEK293), serum concentration, and incubation time.

- Compound Integrity : Verify purity via HPLC and rule out degradation products.

- Dose-Response Curves : Use 8–10 concentration points to ensure reproducibility .

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?

- Process Intensification :

- Membrane Reactors : Enhance mass transfer for exothermic steps (e.g., alkylation).

- Catalytic Systems : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (Pd/C) reduce purification steps.

- PAT Tools : In-line FTIR monitors reaction progress in real-time .

Q. What are the mechanistic insights into the compound’s potential as a chiral catalyst or intermediate?

- Stereochemical Analysis : The benzyl-pyrrolidine moiety introduces chirality. Circular Dichroism (CD) or chiral HPLC (Chiralpak IA column) can determine enantiomeric excess. Applications in asymmetric synthesis (e.g., Michael additions) require optimizing steric effects at the acetamide group .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or CAS entries to resolve structural discrepancies .

- Safety Protocols : Use P95 respirators and nitrile gloves during synthesis, as per SDS guidelines for related acetamides .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological testing and ensure waste is handled by certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.